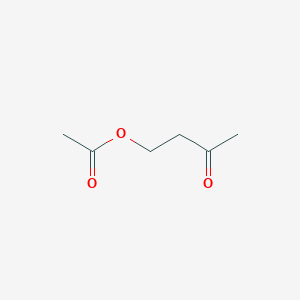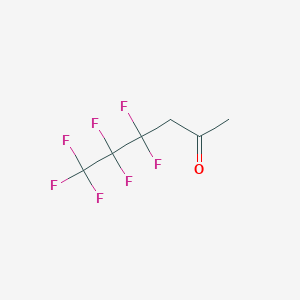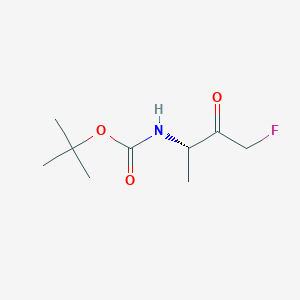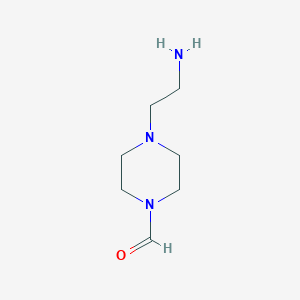
4-(2-Aminoethyl)piperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)piperazine-1-carbaldehyde, also known as AEP, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. AEP is a derivative of piperazine, which is a cyclic organic compound that has been used in various fields such as medicine, agriculture, and industry. AEP has a molecular formula of C7H14N2O and a molecular weight of 142.2 g/mol.
Mechanism of Action
4-(2-Aminoethyl)piperazine-1-carbaldehyde has been found to interact with biomolecules such as proteins and DNA. This compound can form covalent adducts with proteins and modify their function. This compound has also been shown to induce DNA damage and inhibit DNA repair enzymes. These properties of this compound make it a potential tool for studying protein-DNA interactions and DNA damage response pathways.
Biochemical and Physiological Effects:
This compound has been shown to have both cytotoxic and cytoprotective effects depending on the concentration and duration of exposure. This compound has been found to induce apoptosis in cancer cells, which makes it a potential anticancer agent. This compound has also been shown to protect cells from oxidative stress and DNA damage, which makes it a potential therapeutic agent for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
4-(2-Aminoethyl)piperazine-1-carbaldehyde has several advantages for lab experiments such as its easy synthesis, low cost, and high stability. This compound can also form complexes with metal ions and biomolecules, which makes it a versatile tool for studying chemical and biological systems. However, this compound has several limitations such as its potential toxicity and lack of selectivity. This compound can also form non-specific adducts with biomolecules, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 4-(2-Aminoethyl)piperazine-1-carbaldehyde. One potential direction is to study the interaction of this compound with specific proteins and DNA sequences to understand its mechanism of action. Another direction is to develop this compound derivatives with improved selectivity and potency for specific applications. This compound-based compounds can also be tested for their potential as therapeutic agents for various diseases such as cancer and neurodegenerative diseases. This compound can also be used as a tool for studying metal ion and protein interactions in biological systems.
Scientific Research Applications
4-(2-Aminoethyl)piperazine-1-carbaldehyde has been studied in various scientific fields such as chemistry, biochemistry, and pharmacology. This compound is known to form complexes with metal ions such as copper, nickel, and zinc, which has led to its use in catalysis and coordination chemistry. This compound has also been used in the synthesis of chiral ligands for asymmetric catalysis.
properties
CAS RN |
133093-79-5 |
|---|---|
Molecular Formula |
C7H15N3O |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
4-(2-aminoethyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C7H15N3O/c8-1-2-9-3-5-10(7-11)6-4-9/h7H,1-6,8H2 |
InChI Key |
JLEHUCNAWHLRON-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCN)C=O |
Canonical SMILES |
C1CN(CCN1CCN)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1S,2R,4As,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4a-yl]-1,3-dithiolane](/img/structure/B159985.png)

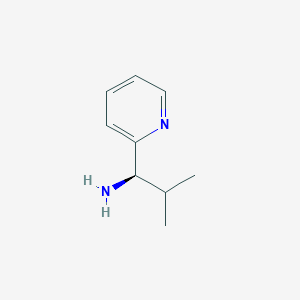
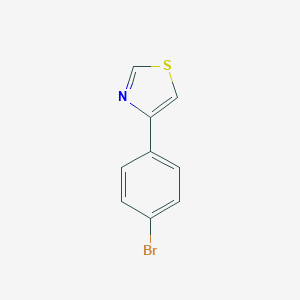
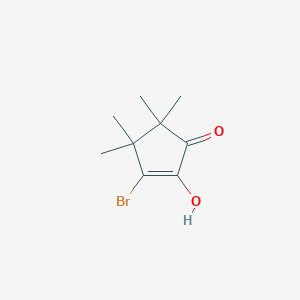
![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate](/img/structure/B159994.png)
